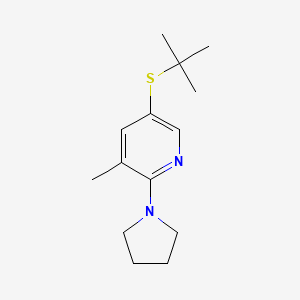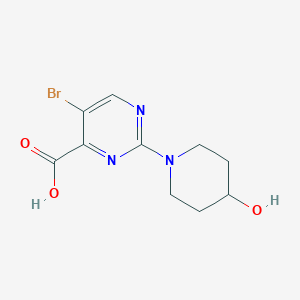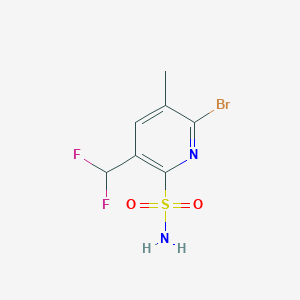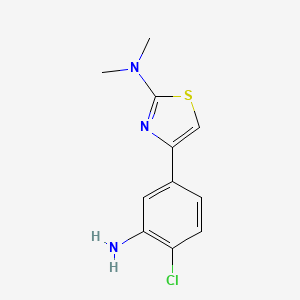
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a brominated dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4,5-dimethylphenol, which is then converted to 2-bromo-4,5-dimethylphenoxyacetic acid.
Formation of Oxadiazole Ring: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Final Product Formation: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Condensation Reactions: The amine group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products may include oxadiazole derivatives with altered electronic properties.
Reduction: Reduced products may involve the conversion of the oxadiazole ring to other heterocyclic structures.
科学研究应用
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dimethylphenol: A precursor in the synthesis of the target compound.
1,4-Dibromo-2,5-dimethylbenzene: Another brominated aromatic compound with different reactivity.
Methyl 2-(2-bromo-4,5-dimethylphenoxy)acetate: A related ester derivative used in similar synthetic applications.
Uniqueness
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a brominated phenoxy group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC 名称 |
5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |
InChI 键 |
UFOBQFTURJCYBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)


![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)




![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
